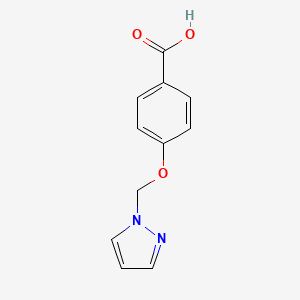

4-(1H-pyrazol-1-ylmethoxy)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1H-pyrazol-1-ylmethoxy)benzoic acid is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.212. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(1H-pyrazol-1-ylmethoxy)benzoic acid involves the following steps :

Starting Materials: 1-bromo-4-nitrobenzene and 4-aminopyrazole.

Reaction: The 1-bromo-4-nitrobenzene reacts with 4-aminopyrazole to form 4-bromo-1H-pyrazole.

Coupling Reaction: The 4-bromo-1H-pyrazole is then coupled with benzoic acid using a palladium-catalyzed reaction to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

化学反应分析

Types of Reactions

4-(1H-pyrazol-1-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The pyrazole ring and benzoic acid moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

科学研究应用

Pharmaceutical Development

Key Role as an Intermediate

4-(1H-pyrazol-1-ylmethoxy)benzoic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and analgesic drugs . The compound's structure allows it to interact effectively with biological targets, making it a valuable building block in drug formulation.

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, studies have shown that modifications to the pyrazole ring can enhance the efficacy of these compounds against inflammation-related conditions.

Agricultural Chemistry

Formulation of Herbicides and Pesticides

In agricultural chemistry, this compound is employed in the formulation of herbicides and pesticides. Its ability to target specific plant metabolic pathways enhances crop protection and yield.

| Application | Description |

|---|---|

| Herbicides | Target specific weed species without harming crops |

| Pesticides | Protect crops from insect infestations |

Case Study: Crop Yield Improvement

Field trials have indicated that formulations containing this compound significantly improve crop yields by effectively controlling weed populations while minimizing damage to desirable plants.

Material Science

Enhancement of Polymer Properties

The compound is incorporated into polymer formulations to improve thermal stability and mechanical properties. This application is crucial in developing advanced materials used in various industries, including automotive and aerospace.

| Property | Improvement |

|---|---|

| Thermal Stability | Enhanced performance at high temperatures |

| Mechanical Strength | Increased durability and resistance to stress |

Case Study: Advanced Coatings

Research has shown that polymers modified with this compound exhibit superior performance in coatings, providing better resistance to environmental degradation.

Biochemical Research

Biochemical Probes for Enzyme Activity

In biochemical research, this compound serves as a probe to study enzyme activity and protein interactions. It aids researchers in understanding complex biological processes.

| Application | Description |

|---|---|

| Enzyme Studies | Investigate mechanisms of enzyme action |

| Protein Interactions | Analyze binding affinities and interaction dynamics |

Case Study: Enzyme Inhibition Studies

Studies utilizing this compound have provided insights into enzyme inhibition mechanisms, contributing to the development of targeted therapies for various diseases.

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, this compound is employed in methods for detecting and quantifying other compounds. This application is vital for quality control across several industries.

| Methodology | Application |

|---|---|

| Chromatography | Separation of compounds |

| Mass Spectrometry | Identification and quantification |

Case Study: Quality Control in Pharmaceuticals

The compound has been utilized in quality control protocols within pharmaceutical manufacturing, ensuring the consistency and purity of active ingredients.

作用机制

The mechanism of action of 4-(1H-pyrazol-1-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring and benzoic acid moiety can bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed effects .

相似化合物的比较

Similar Compounds

- 4-(1H-pyrazol-1-ylmethyl)benzoic acid

- 4-(1H-pyrazol-1-yl)benzoic acid

- 4-(1H-pyrazol-1-ylmethoxy)phenylacetic acid

Uniqueness

4-(1H-pyrazol-1-ylmethoxy)benzoic acid is unique due to its specific structural features, such as the methoxy linker between the pyrazole ring and the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

4-(1H-pyrazol-1-ylmethoxy)benzoic acid is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O3, with a molecular weight of 202.20 g/mol. The structure features a pyrazole ring connected to a benzoic acid moiety via a methoxy group, which may influence its biological activity through enhanced lipophilicity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : The compound has shown significant anti-inflammatory properties in various assays. It inhibits pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response .

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve membrane destabilization, leading to cell death .

- Anticancer Potential : Preliminary cytotoxicity studies against NCI-60 cancer cell lines suggest that this compound may inhibit cancer cell growth, although further research is necessary to elucidate its mechanisms of action .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, the compound was tested against A. baumannii. Using the SYTO-9/PI assay, it was found that treatment with the compound resulted in significant membrane permeability changes indicative of bacterial cell death. The results showed a dose-dependent increase in propidium iodide (PI) staining, suggesting that the compound disrupts bacterial membranes .

Table 2: Antimicrobial Activity Results

| Concentration (MIC) | % PI Permeant Cells | Observations |

|---|---|---|

| 1× MIC | 10.18% | Low permeability |

| 2× MIC | 12.94% | Moderate permeability |

| 4× MIC | 67.82% | High permeability indicating membrane damage |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes involved in inflammatory pathways and bacterial membrane components. The presence of the pyrazole ring may enhance binding affinity due to increased lipophilicity .

属性

IUPAC Name |

4-(pyrazol-1-ylmethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-11(15)9-2-4-10(5-3-9)16-8-13-7-1-6-12-13/h1-7H,8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJIRLJNHVPGJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)COC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。